![molecular formula C27H27N3 B14519169 4-[Bis(2-methyl-1H-indol-1-yl)methyl]-N,N-dimethylaniline CAS No. 62579-98-0](/img/structure/B14519169.png)
4-[Bis(2-methyl-1H-indol-1-yl)methyl]-N,N-dimethylaniline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-[Bis(2-methyl-1H-indol-1-yl)methyl]-N,N-dimethylaniline is a complex organic compound featuring an indole moiety Indole derivatives are significant in various fields due to their biological and chemical properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[Bis(2-methyl-1H-indol-1-yl)methyl]-N,N-dimethylaniline typically involves the reaction of 2-methylindole with formaldehyde and N,N-dimethylaniline under acidic conditions. The reaction proceeds through a condensation mechanism, forming the desired product. The reaction conditions often include refluxing in ethanol with a catalytic amount of sulfuric acid .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, using industrial-grade reagents, and employing continuous flow reactors to enhance efficiency and safety.
Chemical Reactions Analysis
Types of Reactions
4-[Bis(2-methyl-1H-indol-1-yl)methyl]-N,N-dimethylaniline can undergo various chemical reactions, including:
Oxidation: The indole moiety can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst.
Substitution: Electrophilic substitution reactions are common, particularly at the indole nitrogen or the aromatic ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Hydrogen gas with palladium on carbon.
Substitution: Halogenation using bromine or chlorination using chlorine gas.
Major Products
Oxidation: Formation of indole-2-carboxylic acid derivatives.
Reduction: Formation of reduced indole derivatives.
Substitution: Halogenated indole derivatives.
Scientific Research Applications
4-[Bis(2-methyl-1H-indol-1-yl)methyl]-N,N-dimethylaniline has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Medicine: Explored for its potential use in drug development, particularly in targeting specific biological pathways.
Industry: Utilized in the development of dyes and pigments due to its chromophoric properties.
Mechanism of Action
The mechanism of action of 4-[Bis(2-methyl-1H-indol-1-yl)methyl]-N,N-dimethylaniline involves its interaction with various molecular targets. The indole moiety can interact with biological receptors, enzymes, and DNA, leading to modulation of biological pathways. The exact mechanism depends on the specific application and target .
Comparison with Similar Compounds
Similar Compounds
Indole-3-acetic acid: A plant hormone with similar indole structure.
Tryptophan: An essential amino acid with an indole ring.
Serotonin: A neurotransmitter derived from tryptophan.
Uniqueness
4-[Bis(2-methyl-1H-indol-1-yl)methyl]-N,N-dimethylaniline is unique due to its dual indole moieties and the presence of a dimethylaniline group. This structure imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Properties
CAS No. |
62579-98-0 |
|---|---|
Molecular Formula |
C27H27N3 |
Molecular Weight |
393.5 g/mol |
IUPAC Name |
4-[bis(2-methylindol-1-yl)methyl]-N,N-dimethylaniline |
InChI |
InChI=1S/C27H27N3/c1-19-17-22-9-5-7-11-25(22)29(19)27(21-13-15-24(16-14-21)28(3)4)30-20(2)18-23-10-6-8-12-26(23)30/h5-18,27H,1-4H3 |
InChI Key |
KEEINWPVXSBMMR-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=CC=CC=C2N1C(C3=CC=C(C=C3)N(C)C)N4C(=CC5=CC=CC=C54)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



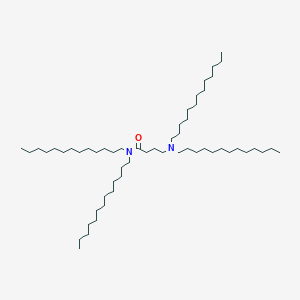
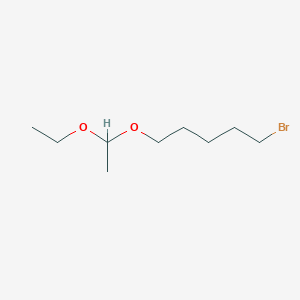
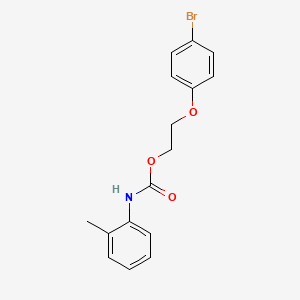
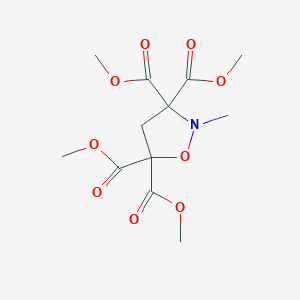
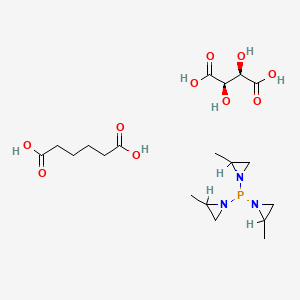
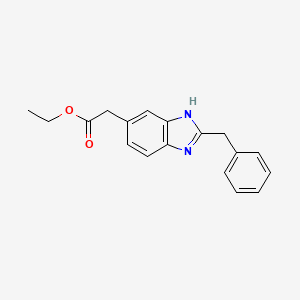
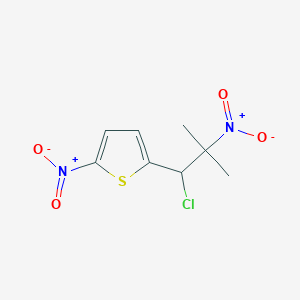
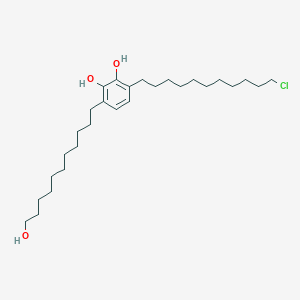
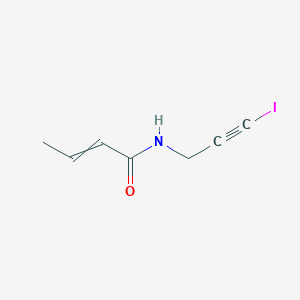
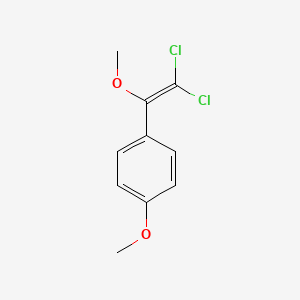
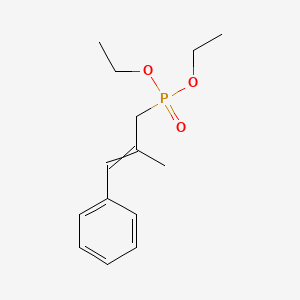

![7-Cyclohexyl-1,5-dioxaspiro[5.5]undecane](/img/structure/B14519168.png)
